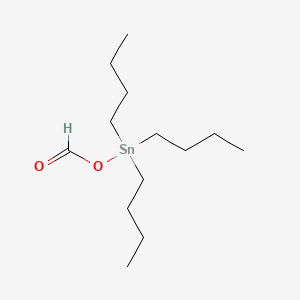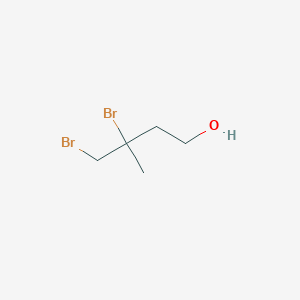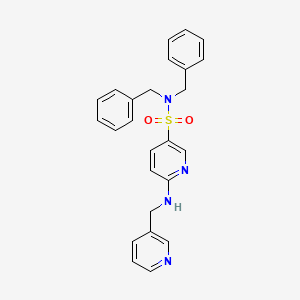
Iridium--lanthanum (5/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iridium–lanthanum (5/1) is a compound formed by the combination of iridium and lanthanum in a 5:1 ratio
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of iridium–lanthanum (5/1) typically involves high-temperature solid-state reactions. One common method is the direct combination of iridium and lanthanum metals in a stoichiometric ratio of 5:1. The metals are heated in a vacuum or inert atmosphere to prevent oxidation. The reaction is usually carried out at temperatures ranging from 1000°C to 1500°C .
Industrial Production Methods
In an industrial setting, the production of iridium–lanthanum (5/1) may involve more sophisticated techniques such as arc melting or induction melting. These methods ensure a homogeneous mixture of the metals and can be scaled up for large-scale production. The resulting alloy is then subjected to annealing processes to achieve the desired crystalline structure .
Analyse Des Réactions Chimiques
Types of Reactions
Iridium–lanthanum (5/1) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides of iridium and lanthanum.
Reduction: Reduction reactions can revert the oxides back to the metallic state.
Substitution: The compound can participate in substitution reactions where one of the metals is replaced by another element.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen for oxidation, hydrogen or carbon monoxide for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include iridium oxide, lanthanum oxide, and substituted intermetallic compounds. These products can have different physical and chemical properties compared to the original compound .
Applications De Recherche Scientifique
Iridium–lanthanum (5/1) has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which iridium–lanthanum (5/1) exerts its effects varies depending on the application. In catalysis, the compound provides active sites for chemical reactions, facilitating the conversion of reactants to products. In biological applications, it can interact with cellular components, leading to changes in cellular function. The molecular targets and pathways involved include various enzymes and receptors that are critical for cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to iridium–lanthanum (5/1) include other intermetallic compounds such as iridium–cerium and iridium–neodymium. These compounds share some properties with iridium–lanthanum (5/1) but also have distinct differences due to the unique characteristics of the constituent metals .
Uniqueness
Iridium–lanthanum (5/1) is unique in its combination of high thermal stability, excellent catalytic properties, and potential for use in superconducting materials. Compared to similar compounds, it offers a balance of properties that make it suitable for a wide range of applications .
Propriétés
Numéro CAS |
12030-77-2 |
|---|---|
Formule moléculaire |
Ir5La |
Poids moléculaire |
1099.99 g/mol |
Nom IUPAC |
iridium;lanthanum |
InChI |
InChI=1S/5Ir.La |
Clé InChI |
UJFNWDURPXOKHZ-UHFFFAOYSA-N |
SMILES canonique |
[La].[Ir].[Ir].[Ir].[Ir].[Ir] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


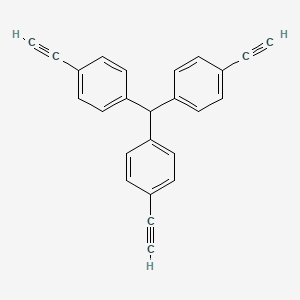


![[Nitroso(pyridin-3-yl)amino]acetic acid](/img/structure/B14727795.png)
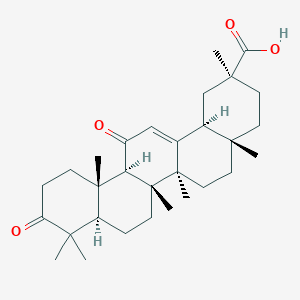

![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tribenzene](/img/structure/B14727816.png)
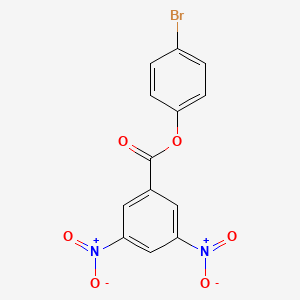
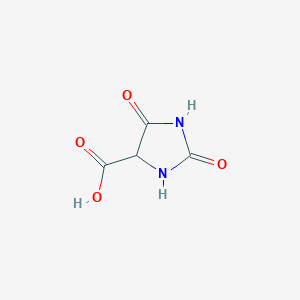
![1,1,1,2,2,3,3,4,4-Nonafluoro-4-[(trifluoroethenyl)oxy]butane](/img/structure/B14727837.png)
